molecular formula C8H7BrO B3318203 4-(2-Bromovinyl)phenol CAS No. 99094-10-7

4-(2-Bromovinyl)phenol

Cat. No. B3318203
CAS RN: 99094-10-7
M. Wt: 199.04 g/mol
InChI Key: BEBYUMZXLGWXSW-AATRIKPKSA-N
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Description

4-(2-Bromovinyl)phenol is a chemical compound that contains 17 bonds in total, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Synthesis Analysis

Highly functionalized (E)-2-arylvinyl bromides were prepared in high yields through a new convenient access by acylation of (E)-4-(2-bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromovinyl)phenol includes 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

The chemical reactions involving 4-(2-Bromovinyl)phenol include the synthesis of highly functionalized (E)-2-arylvinyl bromides through acylation with fatty and aromatic acids . Another reaction involves the addition of phenol to bromoalkyne .


Physical And Chemical Properties Analysis

Phenols, including 4-(2-Bromovinyl)phenol, are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Arylvinyl Bromides : 4-(2-Bromovinyl)phenol is used in synthesizing highly functionalized (E)-2-arylvinyl bromides, crucial for organic chemistry research and applications. This synthesis process is performed at room temperature, showcasing the reactivity and versatility of 4-(2-Bromovinyl)phenol in organic synthesis (Jiang & Kuang, 2009).

Biological and Environmental Studies

  • Analyzing Metabolic Pathways : In a study focusing on the metabolic pathways of certain psychoactive substances, 4-(2-Bromovinyl)phenol's related compounds are used to construct metabolic pathways, highlighting its potential in pharmacological and toxicological research (Carmo et al., 2005).

  • Investigating Bromophenol Derivatives in Cancer Research : A novel bromophenol derivative, closely related to 4-(2-Bromovinyl)phenol, shows significant anti-cancer activities in lung cancer cell lines. This suggests the potential of 4-(2-Bromovinyl)phenol derivatives in developing new anticancer drugs (Guo et al., 2018).

  • Understanding Environmental Impact : Research on bromophenols, including derivatives of 4-(2-Bromovinyl)phenol, aids in understanding their environmental fate, especially during water treatment processes. Such studies are crucial for assessing the impact of these compounds on aquatic environments and developing strategies for water treatment (Xiang et al., 2020).

Molecular and Structural Analysis

  • Crystallography and Molecular Studies : The structural and molecular analysis of compounds like 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, structurally related to 4-(2-Bromovinyl)phenol, provides insights into the molecular behavior and interactions of such compounds. These studies are essential for the development of new materials and understanding molecular interactions (Soltani et al., 2018)

Mechanism of Action

Target of Action

4-(2-Bromovinyl)phenol is primarily used as a building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-hetero atom bonds via transition metal-catalyzed coupling reactions . The resulting products from these reactions have found numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .

Mode of Action

The compound interacts with its targets through a process known as acylation. This involves the reaction of 4-(2-Bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) . The 4-(2-Bromovinyl)phenol is first converted to an anion in the presence of DMAP. This anion then attacks the carbonyl carbon atom of an intermediate generated from DCC with the acid to form the target molecule .

Biochemical Pathways

The biochemical pathways affected by 4-(2-Bromovinyl)phenol are primarily those involved in the synthesis of phenolic compounds. Phenolic compounds are secondary metabolites of plants and are synthesized by the shikimic acid pathway . Phenylalanine ammonia lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

The bioavailability of phenolic compounds in general is known to depend on their metabolic reactions conducted in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .

Result of Action

The result of the action of 4-(2-Bromovinyl)phenol is the production of highly functionalized (E)-2-arylvinyl bromides . These compounds are important intermediates in organic synthesis and have numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .

Action Environment

The action of 4-(2-Bromovinyl)phenol is influenced by environmental factors such as temperature and the presence of other reagents. For example, the acylation of 4-(2-Bromovinyl)phenol with fatty and aromatic acids is carried out at room temperature . Additionally, the use of specific activating reagents such as DCC and DMAP is necessary for high yields .

Safety and Hazards

Safety data sheets suggest that exposure to 4-(2-Bromovinyl)phenol should be avoided. It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions of 4-(2-Bromovinyl)phenol research could involve further exploration of its synthesis methods and potential applications. For instance, one study discusses the synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans, suggesting potential future directions for the use of 4-(2-Bromovinyl)phenol .

properties

IUPAC Name

4-[(E)-2-bromoethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYUMZXLGWXSW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromovinyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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